10-Hydroxy-10-phenyl-9(10H)-anthracenone
Description
Structure
3D Structure
Properties
CAS No. |
5146-30-5 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
10-hydroxy-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H14O2/c21-19-15-10-4-6-12-17(15)20(22,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,22H |
InChI Key |
GPYIJEJINDRVKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Other CAS No. |
5146-30-5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 10 Hydroxy 10 Phenyl 9 10h Anthracenone and Its Derivatives
Strategies for the Construction of the 9(10H)-Anthracenone Core
The formation of the tricyclic 9(10H)-anthracenone skeleton, also known as an anthrone (B1665570), is the foundational step in the synthesis of the target molecule. Key methods include building the ring system through cyclization, or modifying existing related structures like anthraquinones through reduction.
Cyclization Reactions (e.g., Friedel-Crafts approaches to substituted anthracenones)
Friedel-Crafts reactions are a cornerstone for constructing aromatic systems, including the 9(10H)-anthracenone core. The most common approach is an intermolecular Friedel-Crafts acylation, followed by an intramolecular cyclization. A classic example involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds via an initial acylation to form 2-benzoylbenzoic acid. Subsequent intramolecular cyclization of this intermediate under acidic conditions yields the anthraquinone (B42736) structure, which can then be reduced to the desired anthracenone (B14071504) core.
This strategy is highly versatile, as the use of substituted benzene or phthalic anhydride derivatives allows for the synthesis of a wide range of substituted anthracenones. The general mechanism involves the generation of an acylium ion from the acyl halide or anhydride, which then performs an electrophilic aromatic substitution on the aromatic ring.
A recent study also highlighted an unexpected outcome of a Friedel-Crafts cyclization, which, instead of undergoing the typical dehydration step to form a fully aromatic anthracene (B1667546) system, resulted in a stable 10-hydroxy-9,10-dihydroanthracene derivative. This demonstrates the potential to form hydroxylated anthracenone-like structures directly from cyclization pathways.
Reduction of Anthracenediones and Anthraquinones
A prevalent and efficient method for preparing the 9(10H)-anthracenone core is the reduction of the corresponding 9,10-anthracenediones, commonly known as anthraquinones. Anthraquinones are readily available compounds and their reduction offers a direct route to the anthracenone structure.
Several reducing agents can be employed for this transformation. A notable example is the use of sodium dithionite (B78146) (Na₂S₂O₄). This reagent is effective for the reduction of peri-substituted anthraquinones to the corresponding anthracenones. Another established method involves reduction with tin(II) chloride (SnCl₂) in a mixture of hydrochloric and acetic acid. This approach has been successfully used to synthesize 1,3,5,7-tetrahydroxy-10H-anthracen-9-one from the corresponding anthraquinone.
The reduction can also be achieved using reagents like hydriodic acid in combination with phosphorus. This method typically reduces anthraquinone to 9,10-dihydroxyanthracene (anthrahydroquinone), which exists in tautomeric equilibrium with the anthracenone form. The exact product often depends on the specific reaction conditions and the substitution pattern on the anthraquinone ring.
| Reducing Agent | Typical Conditions | Primary Product | Notes |
|---|---|---|---|
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | 9(10H)-Anthracenone | Effective for many substituted anthraquinones. |
| Tin(II) Chloride (SnCl₂) | HCl / Acetic Acid | 9(10H)-Anthracenone | Commonly used for hydroxylated anthraquinones. researchgate.net |
| Hydriodic Acid (HI) / Phosphorus (P) | Heating | 9,10-Dihydroanthracene | Can lead to over-reduction past the anthracenone stage. |
| Zinc (Zn) / Base or Pyridine | Heating | 9,10-Diacetoxyanthracenes (with Ac₂O) | Reduction followed by in-situ acetylation. |
Disproportionation Reactions of Dihydroanthracenols
Disproportionation is a type of redox reaction where a substance of an intermediate oxidation state converts to two different compounds, one with a higher and one with a lower oxidation state. wikipedia.org Theoretically, a 9,10-dihydroanthracenol could undergo disproportionation to yield a 9(10H)-anthracenone and a 9,10-dihydroanthracene.
In this hypothetical reaction, one molecule of the dihydroanthracenol would be oxidized to the ketone (the anthracenone), while a second molecule would be reduced, losing its hydroxyl group to form the corresponding hydrocarbon (dihydroanthracene).
2 Dihydroanthracenol → 1 9(10H)-Anthracenone + 1 9,10-Dihydroanthracene + H₂O
While this pathway is mechanistically plausible and represents a valid chemical principle, it is not cited as a common or standard synthetic methodology for the preparation of the 9(10H)-anthracenone core in the reviewed literature. Such reactions are often more relevant in specific biochemical or specialized chemical contexts rather than mainstream organic synthesis.
Introduction of the 10-Hydroxyl Group and 10-Phenyl Moiety at C-10
Once the 9(10H)-anthracenone (anthrone) core is obtained, the next critical step is the introduction of the specific substituents at the C-10 position to form the final product, 10-Hydroxy-10-phenyl-9(10H)-anthracenone.
Direct C-10 Functionalization Methods
Direct functionalization refers to the modification of the C-10 position of a pre-formed anthrone skeleton. The C-10 position of anthrone is reactive due to the presence of two acidic benzylic protons. This allows for deprotonation to form an enolate, which can then react with various electrophiles.
While this reactivity is well-established, achieving the specific addition of both a phenyl group and a hydroxyl group through sequential direct functionalization is complex. For instance, studies have shown that 1,8-dihydroxy-9(10H)-anthracenone (anthralin) can be functionalized at the C-10 position with arylthio groups. nih.gov However, a direct, non-organometallic method for both C-10 phenylation and hydroxylation is not a commonly reported pathway. A hypothetical route could involve an initial oxidation to introduce a hydroxyl group or a leaving group at C-10, followed by a substitution reaction, but such methods are not standard for this particular transformation.
Organometallic Reagent Additions (e.g., reactions with anthrone)
The most direct and widely utilized method for synthesizing this compound is the addition of an organometallic reagent to the carbonyl group of anthrone (9(10H)-anthracenone). The C-9 ketone of the anthrone is an excellent electrophile for nucleophilic attack.
Specifically, the use of a Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), provides a highly efficient one-step route to the target molecule. In this reaction, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon (C-9) of the anthrone. This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final tertiary alcohol, this compound.
| Feature | Description |
|---|---|
| Starting Material | 9(10H)-Anthracenone (Anthrone) |
| Reagent | Phenylmagnesium bromide (or Phenyllithium) |
| Reaction Type | Nucleophilic addition to a ketone |
| Key Transformation | Converts the C-9 carbonyl group into a tertiary alcohol and adds a phenyl group at the same position. |
| Product | This compound |
| Advantages | High efficiency, directness (forms two bonds in one sequence), and use of readily available starting materials. |
This organometallic pathway is the most practical and convergent approach to introducing both the required phenyl and hydroxyl moieties at the C-10 position simultaneously, making it the preferred method for the synthesis of the title compound.
Oxidative Routes to 10-Hydroxy-9(10H)-anthracenones
While the primary route to this compound is typically the Grignard addition to anthraquinone, oxidative pathways starting from anthracene can also lead to the core 9(10H)-anthracenone structure. These routes are significant for understanding the formation of these compounds and their relationship to other oxidation products of polycyclic aromatic hydrocarbons.
One proposed mechanism for the oxidation of anthracene involves the action of hydroxyl radicals (•OH). This process is initiated by the reaction of hydroxyl radicals with anthracene to generate a 9-hydroxyanthracene intermediate. This intermediate exists in a tautomeric equilibrium with its more stable keto form, 9(10H)-anthracenone. Subsequent oxidation of the 9(10H)-anthracenone can occur, leading first to 9,10-dihydroxyanthracene, which is then readily oxidized to the final product, 9,10-anthraquinone. This pathway highlights that 9(10H)-anthracenone is a key intermediate in the multi-step oxidation of anthracene to anthraquinone.
Reaction Pathway: Anthracene + •OH → 9-Hydroxyanthracene ⇌ 9(10H)-Anthracenone → 9,10-Dihydroxyanthracene → 9,10-Anthraquinone
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of the parent compound is crucial for developing new materials and therapeutic agents. These syntheses often start from anthrone or substituted anthraquinones, allowing for the introduction of diverse functionalities at the C-10 position and on the aromatic backbone.
Synthesis of 10,10-Disubstituted 9(10H)-Anthracenones
The methylene (B1212753) group at the C-10 position of anthrone is readily deprotonated by a base, forming a nucleophilic enolate (the 9-anthrolate anion). This nucleophile can react with various electrophiles, such as alkyl halides, to yield 10,10-disubstituted anthracenones. Phase-transfer catalysis is a frequently employed strategy for these alkylation reactions.
A notable example is the synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone. In this procedure, anthrone is bis-alkylated using 2-fluoro-4-(chloromethyl)pyridine or its corresponding mesylate under carefully controlled basic conditions. The selection of the base, solvent, and temperature is critical to achieving high yields of the desired dialkylated product while minimizing side reactions. Other 10,10-disubstituted anthrones have been prepared from anthrone and 10-prop-2-ynylanthrone through both classical alkylation and phase-transfer catalysis methods.
| Starting Material | Reagent | Conditions | Product | Yield |
| Anthrone | 2-Fluoro-4-(mesyloxymethyl)pyridine | Base (e.g., NaOH), Toluene | 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone | ~37% overall |
| Anthrone | Picolyl chloride hydrochloride | Pyridine/Piperidine, Reflux | 10,10-Bis(pyridinylmethyl)-9(10H)-anthrones | 63-68% |
| Anthrone | 3-Methoxybenzyl chloride | Base | 10-(3,5-Dimethoxybenzyl)-10-(3-methoxybenzyl)-9-anthrone | - |
Preparation of Derivatives bearing Acyl-, Alkyl-, or Alkylidene-linked Aromatic Substituents at C-10
The versatile reactivity of the C-10 position of the anthrone scaffold allows for the introduction of a wide array of substituents.
Alkyl-linked Derivatives: As described in section 2.3.1, the reaction of anthrone with alkylating agents is a primary method for producing C-10 alkyl-substituted derivatives.
Alkylidene-linked Derivatives: The Knoevenagel condensation is a powerful method for creating C-10 alkylidene-linked anthracenones. This reaction involves the base-catalyzed condensation of the active methylene group of anthrone with an aromatic aldehyde. For instance, a series of 10-benzylidene-9(10H)-anthracenones have been synthesized by reacting anthrone with various substituted benzaldehydes in the presence of a base like piperidine. These reactions typically proceed to give the α,β-unsaturated ketone product after spontaneous dehydration.
Acyl-linked Derivatives: Direct C-acylation at the 10-position of anthrones can be challenging due to the competing O-acylation of the enol form. A successful strategy for achieving C-acylation involves a multi-step procedure. For the synthesis of 10-benzoyl-1,8-dihydroxy-9(10H)-anthracenone, the starting material, anthralin (B1665566) (1,8-dihydroxy-9(10H)-anthracenone), is first protected by converting the hydroxyl groups to acetates. The resulting 1,8-diacetoxy-9(10H)-anthracenone is then treated with benzoyl chloride and a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org This directs the acylation to the C-10 position. The final step is the hydrolysis of the intermediate enol ester and the acetate (B1210297) protecting groups to yield the desired product. nih.govacs.org
Modified Literature Procedures for Specific Structural Variants
Standard synthetic protocols are often modified to accommodate specific substrates or to achieve higher yields and purity for particular structural variants. For example, the Grignard reaction between an organomagnesium halide and 9,10-anthraquinone to produce 10-hydroxy-10-aryl-9(10H)-anthracenones can be adapted for different aryl groups. Modifications may include altering the solvent system (e.g., using THF vs. diethyl ether), changing the reaction temperature, or varying the order of reagent addition to control reactivity and minimize the formation of byproducts like the 9,10-dihydroxy-9,10-diaryl-9,10-dihydroanthracene.
Similarly, in the alkylation of anthrone to produce 10,10-disubstituted derivatives, standard conditions using sodium hydroxide (B78521) may be altered. The synthesis of specific pharmaceutical candidates often requires the development of novel alkylating agents, such as mesylates, and the careful definition of reaction conditions to ensure the process is adaptable for large-scale synthesis.
Suzuki Cross-Coupling Reactions for Substituted Anthracenes leading to related systems
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. While not a direct method to synthesize the target anthracenone, it is an essential tool for preparing highly substituted anthracene precursors. These precursors can then be oxidized to the corresponding anthraquinones, which serve as key starting materials for Grignard addition reactions to form 10-hydroxy-10-aryl-9(10H)-anthracenones.
Palladium-catalyzed Suzuki reactions are frequently used to couple aryl boronic acids with halogenated anthracenes (e.g., dibromoanthracene). This strategy allows for the site-selective introduction of various aryl groups onto the anthracene core. Researchers have developed efficient protocols, including one-pot sequential triple Suzuki–Miyaura arylations, using specialized catalysts like palladacycles to access diversely substituted anthracenes with high yields. These advanced methods provide a sustainable and step-economic approach to complex anthracene frameworks that are precursors to the desired anthracenone systems.
Optimization of Synthetic Conditions and Reaction Yields
Optimizing reaction conditions is paramount for maximizing product yield, minimizing waste, and ensuring scalability. For the synthesis of this compound and its derivatives, several parameters are typically investigated.
In the case of the Grignard reaction , key variables include the type of Grignard reagent, the solvent, temperature, and the order of addition. For instance, the kinetics of Grignard additions to carbonyls can be studied using flow chemistry to understand the formation of intermediates and undesired byproducts. This allows for precise control over reaction time and temperature, which is crucial for maximizing the yield of the desired tertiary alcohol.
For alkylation and condensation reactions involving anthrone, the choice of base, catalyst, and solvent system is critical. In Knoevenagel condensations, a wide range of catalysts have been explored to improve efficiency and environmental friendliness, moving from traditional amine bases to solid-supported catalysts and even biocatalysts like lipases under solvent-free conditions. These optimizations aim to reduce reaction times, simplify workup procedures, and increase yields. For the bis-alkylation of anthrone, careful control over stoichiometry and reaction time is necessary to prevent the formation of mono-alkylated byproducts and ensure a high conversion to the desired 10,10-disubstituted product.
| Reaction Type | Parameter Optimized | Typical Conditions | Goal of Optimization |
| Grignard Addition | Reagent Ratio, Temperature, Solvent | 1:1 ratio of Grignard to Anthraquinone, Low Temperature (-40 to 0 °C), THF | Maximize mono-addition, minimize di-addition and side products. |
| Knoevenagel Condensation | Catalyst, Solvent | Base catalyst (Piperidine, DBU), sometimes solvent-free | Improve yield, reduce reaction time, greener conditions. |
| C-10 Alkylation | Base, Solvent, Phase-Transfer Catalyst | NaOH or other strong base, Toluene, PTC (e.g., TBAB) | Increase yield of dialkylated product, improve scalability. |
Advanced Spectroscopic Characterization of 10 Hydroxy 10 Phenyl 9 10h Anthracenone
Mass Spectrometry (MS)
Similarly, specific data relating to the mass spectrometry of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is not available.
High-Resolution Mass Spectrometry (HRMS)
No high-resolution mass spectrometry data, which is essential for the precise determination of the compound's exact mass and elemental composition, could be located.
GC-MS Analysis
While some mass spectral data for related compounds exists, a specific Gas Chromatography-Mass Spectrometry (GC-MS) analysis detailing the retention time and a full fragmentation pattern for this compound could not be found. A detailed discussion of its fragmentation behavior would, therefore, be unsubstantiated.
Due to the absence of this critical and specific analytical data, it is not possible to construct the requested scientifically accurate and detailed article. The generation of content for the specified outline is entirely dependent on the availability of this primary experimental data.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Vibrations (e.g., carbonyl, hydroxyl stretches)
The IR spectrum of this compound is defined by the vibrational modes of its key functional groups: the hydroxyl (-OH) group and the carbonyl (C=O) group.
The hydroxyl group , being a tertiary alcohol, is expected to exhibit a characteristic O–H stretching vibration. In a dilute solution of a non-polar solvent, this would appear as a relatively sharp band. However, in the solid state or in concentrated solutions, hydrogen bonding typically causes this band to become strong and broad, appearing in the region of 3200–3550 cm⁻¹. specac.com
The carbonyl group stretch is one of the most intense and recognizable absorptions in an IR spectrum. spectroscopyonline.com For saturated aliphatic ketones, this peak is typically found around 1715 cm⁻¹. libretexts.org In the parent compound, anthrone (B1665570), the C=O stretch is observed in this region. For this compound, the carbonyl group is adjacent to two aromatic rings and a quaternary carbon, which influences its electronic environment. The stretching vibration for this aromatic ketone system is anticipated to be strong and sharp within the characteristic range of 1680-1700 cm⁻¹. Conjugation with an aromatic ring generally lowers the frequency of the C=O stretch by about 20-30 cm⁻¹ compared to a simple saturated ketone. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O–H Stretch (Hydrogen Bonded) | 3200–3550 | Strong, Broad |
| Carbonyl (C=O) | C=O Stretch | 1680–1700 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1550–1700 | Medium to Weak, Sharp |
| Alcohol | C–O Stretch | 1050–1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. slideshare.netshu.ac.uk
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within its aromatic ketone chromophore. The main transitions are the π→π* and n→π* transitions. libretexts.org
π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like the anthracenone (B14071504) core, multiple π→π* bands are expected. For the parent anthrone molecule, strong absorptions are observed in the UV region, which can be attributed to these transitions. researchgate.net
n→π Transitions:* This transition involves the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are characteristically much weaker in intensity than π→π* transitions and occur at longer wavelengths.
The addition of the 10-hydroxy and 10-phenyl groups to the sp³-hybridized C10 carbon does not extend the primary conjugation of the benzoyl-like chromophore. Therefore, the absorption maxima (λmax) are expected to be similar to those of the parent anthrone molecule, with minor shifts due to inductive effects.
| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π→π | 250–300 | High (>10,000 L mol⁻¹ cm⁻¹) | Strong absorption related to the aromatic system. |
| n→π | 340–380 | Low (10–100 L mol⁻¹ cm⁻¹) | Weak, long-wavelength absorption from the carbonyl group. |
Solvatochromic Effects and Spectroscopic Response to Environmental Changes
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. acs.orgacs.org The electronic transitions in this compound are expected to show sensitivity to the solvent environment.
Hypsochromic Shift (Blue Shift): The n→π* transition of the carbonyl group typically undergoes a hypsochromic shift as solvent polarity increases. researchgate.netrsc.org Polar, protic solvents (like ethanol (B145695) or water) can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.
Bathochromic Shift (Red Shift): The π→π* transitions are generally less sensitive to solvent polarity but may exhibit a small bathochromic shift in more polar solvents. This is due to the stabilization of the more polar π* excited state by the polar solvent.
The presence of the hydroxyl group can also contribute to these effects through its own hydrogen bonding interactions with the solvent.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for studying chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a chiral center would render it optically active and thus amenable to ECD analysis.
For a chiral derivative, the ECD spectrum would display positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions observed in the UV-Vis spectrum. nih.gov The sign and intensity of these Cotton effects are exquisitely sensitive to the molecule's absolute configuration and conformation.
For instance, if a chiral substituent were introduced, the resulting enantiomers would produce mirror-image ECD spectra. This technique is invaluable for assigning the absolute configuration of chiral compounds and studying subtle conformational changes in solution. uol.de An achiral chromophore can also exhibit an ECD signal if it is placed in a chiral environment, a phenomenon known as induced circular dichroism. nih.gov
Table of Mentioned Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | - | C₂₀H₁₄O₂ |
| Anthrone | 9(10H)-Anthracenone | C₁₄H₁₀O |
Crystallographic and Conformational Analysis of 10 Hydroxy 10 Phenyl 9 10h Anthracenone
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential to elucidate the exact molecular structure and conformation of 10-Hydroxy-10-phenyl-9(10H)-anthracenone.
Determination of Molecular Structure and Conformation in the Solid State
Without experimental data, the solid-state conformation of this compound cannot be definitively described. A crystallographic study would reveal the orientation of the phenyl and hydroxyl groups relative to the anthracenone (B14071504) core. The central tricyclic system of the anthracenone moiety is expected to be distorted from planarity due to the sp³-hybridized carbon at the C10 position. The degree of this distortion, often described as a "butterfly" conformation, would be precisely determined.
Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles
The precise measurement of geometric parameters is contingent on a successful crystallographic analysis. While typical values for C-C and C-O bonds can be estimated, the actual values in the crystal are influenced by the specific electronic and steric environment, including intermolecular forces. A data table of these values would be generated from the refined crystal structure.
Molecular Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by a variety of intermolecular forces. For this compound, these would likely include hydrogen bonding and π-π stacking interactions.
Analysis of Hydrogen Bonding Networks in the Crystal Lattice (e.g., O-H...O interactions)
The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in the molecule suggests a high probability of forming intermolecular hydrogen bonds of the O-H···O type. These interactions would likely play a significant role in the crystal packing, potentially forming chains or dimeric motifs that link adjacent molecules. The specific distances and angles of these bonds would be determined from the crystal structure.
Investigation of π-π Stacking Interactions between Aromatic Rings
The molecule contains multiple aromatic rings (the anthracenone core and the phenyl substituent), making π-π stacking interactions a likely feature of its crystal structure. These non-covalent interactions involve the overlap of π-orbitals between parallel or near-parallel aromatic rings and are crucial in stabilizing the crystal lattice. An analysis would characterize the geometry of these interactions, including the centroid-to-centroid distances and slip angles between interacting rings.
Conformational Flexibility of the Anthracenone Core and C-10 Substituents
Analysis of the Angle between Side Aromatic Rings (α angle)
The geometry of the anthracenone system can be characterized by the angle formed between the mean planes of the two side aromatic rings, often referred to as the folding angle or α angle. researchgate.net In a perfectly planar tricyclic system like anthraquinone (B42736), this angle would be 0°. However, in 9(10H)-anthracenone and its derivatives, the sp³ hybridization at C-10 causes the central ring to adopt a non-planar, boat-like conformation, resulting in a distinct, non-zero α angle.
The magnitude of this angle is significantly influenced by the substituents attached to the anthracenone core. researchgate.netnih.gov Studies on various substituted anthrones and anthraquinones have demonstrated that both the electronic properties and the steric bulk of the substituents can alter the molecular geometry. researchgate.net For instance, the introduction of substituents can change the electron density and aromaticity of the rings, which correlates with changes in the α angle. researchgate.netnih.gov While specific crystallographic data for this compound is not detailed in the provided literature, the general principles suggest that the two bulky substituents at C-10 would lead to a significant α angle as the molecule adjusts to minimize steric strain.
Table 1: Influence of Substitution on the α Angle in Anthrone (B1665570) Derivatives Note: This table presents generalized findings from conformational studies of the anthrone core. Specific values can vary based on the full substitution pattern and crystal packing forces.
| Compound Type | Typical Substituents | Expected Relative α Angle | Rationale |
| Anthrone (unsubstituted) | H, H at C-10 | Baseline | The intrinsic folding of the 9(10H)-anthracenone core. |
| 10,10-Disubstituted Anthrones | Alkyl, Aryl groups at C-10 | Increased | Steric repulsion between bulky C-10 substituents and the peri-hydrogens on the side aromatic rings forces the rings further apart. researchgate.net |
| Anthrones with Side Ring Substituents | Electron-donating or -withdrawing groups | Variable | Changes in electron density across the rings can alter bond lengths and angles, thereby influencing the overall molecular fold. researchgate.net |
Axial and Equatorial Orientations of Substituents at the C-10 Position
The non-planar, boat-like conformation of the central ring in 10-substituted-9(10H)-anthracenones creates two distinct geometric positions for the substituents at the C-10 carbon: axial and equatorial. libretexts.org This is analogous to the well-studied chair conformation of cyclohexane. transformationtutoring.comlibretexts.org
Axial Position: The substituent bond is oriented parallel to the principal axis of the ring system, pointing roughly "up" or "down" relative to the average plane of the molecule. libretexts.org
Equatorial Position: The substituent bond is directed outward from the perimeter of the ring, lying roughly in the "equator" of the molecule. libretexts.org
In substituted cyclohexanes, it is well-established that bulky substituents preferentially occupy the more spacious equatorial position to minimize unfavorable steric interactions with axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). masterorganicchemistry.comyoutube.com A similar principle applies to the this compound system. The axial position at C-10 is sterically hindered by the hydrogen atoms at the C-1 and C-8 positions (the peri-hydrogens) of the side aromatic rings.
Table 2: Conformational Preference at the C-10 Position
| Substituent at C-10 | Predicted Stable Orientation | Reason |
| Phenyl (-C₆H₅) | Equatorial | Minimizes steric strain (1,3-diaxial-like interactions) with peri-hydrogens at C-1 and C-8. masterorganicchemistry.com |
| Hydroxyl (-OH) | Axial | The less bulky group occupies the more sterically demanding axial position once the larger group takes the equatorial position. |
Influence of Substitution on Planarity and Distortion of Aromatic Rings
The introduction of substituents, particularly bulky groups at the C-10 position, not only forces the boat conformation of the central ring but can also induce distortions within the normally planar side aromatic rings. researchgate.net Steric repulsion between the C-10 substituents and the rest of the anthracenone framework is a primary cause of this distortion. researchgate.net
In this compound, the presence of the phenyl and hydroxyl groups at the sp³-hybridized C-10 atom prevents the entire tricyclic system from being planar. This steric pressure can lead to several types of distortions:
Increased Folding Angle (α): As discussed previously, steric crowding increases the angle between the two side aromatic rings.
Out-of-Plane Bending: Individual aromatic rings may lose their perfect planarity. Certain carbon atoms may deviate slightly from the mean plane of the ring to alleviate strain.
Bond Angle and Length Variation: The internal bond angles of the aromatic rings may deviate from the ideal 120° for sp²-hybridized carbons, and C-C bond lengths may be altered compared to unsubstituted benzene (B151609).
The extent of this distortion is directly related to the size and nature of the substituents. researchgate.net The bulky phenyl group in the equatorial position and the hydroxyl group in the axial position would exert significant steric pressure, likely causing measurable deviations from planarity in the side rings to accommodate the substituents.
Table 3: Summary of Substitution Effects on Anthracenone Core Geometry
| Geometric Parameter | Unsubstituted Anthrone | This compound (Predicted) | Primary Influencing Factor |
| Central Ring Conformation | Boat | Boat | sp³ hybridization at C-10 |
| α Angle | Moderate | Significantly Increased | Steric repulsion from two C-10 substituents. researchgate.net |
| Side Ring Planarity | High | Distorted | Steric strain induced by bulky C-10 substituents pushing against the aromatic framework. researchgate.net |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 10-Hydroxy-10-phenyl-9(10H)-anthracenone, DFT calculations would provide fundamental information about its geometry, stability, and reactivity.
Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this calculation, often performed using a functional like B3LYP with a basis set such as 6-31G*, would determine the most stable three-dimensional structure.
The analysis would yield key structural parameters. While specific values for the target molecule are not available, a hypothetical data table based on such a calculation would look like this:
| Parameter | Description | Hypothetical Value |
| Bond Lengths (Å) | ||
| C9=O1 | Length of the carbonyl double bond. | ~ 1.22 Å |
| C10-O2 | Length of the hydroxyl C-O single bond. | ~ 1.43 Å |
| O2-H | Length of the hydroxyl O-H bond. | ~ 0.96 Å |
| C10-C(phenyl) | Length of the bond connecting the anthracenone (B14071504) core to the phenyl group. | ~ 1.54 Å |
| **Bond Angles (°) ** | ||
| O1=C9-C8a | Angle of the ketone group relative to the anthracene (B1667546) ring. | ~ 120° |
| C9a-C10-C4a | Angle at the substituted carbon, indicating tetrahedral or distorted geometry. | ~ 109.5° |
| Dihedral Angles (°) | ||
| C9a-C10-C(phenyl)-C(phenyl) | Torsion angle defining the orientation of the phenyl ring relative to the anthracenone core. | Varies |
Electronic structure analysis would provide insights into the distribution of electrons, dipole moment, and electrostatic potential, highlighting the polar regions of the molecule, such as the carbonyl and hydroxyl groups.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign observed spectral peaks to specific molecular motions. The B3LYP/6-31G level of theory is considered reliable for predicting vibrational frequencies.
A typical analysis for this compound would yield data similar to the following hypothetical table:
| Vibrational Mode | Description | Hypothetical Calculated Frequency (cm⁻¹) |
| ν(O-H) | Hydroxyl group stretching | ~ 3600 cm⁻¹ (free), ~3400 cm⁻¹ (H-bonded) |
| ν(C=O) | Carbonyl group stretching | ~ 1680 cm⁻¹ |
| ν(C-H) aromatic | Phenyl and anthracenone C-H stretching | 3000 - 3100 cm⁻¹ |
| ν(C-O) | Hydroxyl C-O stretching | ~ 1200 cm⁻¹ |
| δ(C-H) | Bending modes of aromatic rings | 700 - 900 cm⁻¹ |
These calculations are crucial for confirming that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and for interpreting experimental spectroscopic data.
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
| Orbital | Property | Hypothetical Value (eV) | Description |
| HOMO | Energy | ~ -6.0 eV | Typically localized on the electron-rich anthracenone and phenyl rings. Indicates regions susceptible to electrophilic attack. |
| LUMO | Energy | ~ -2.0 eV | Often centered on the carbonyl group and the fused ring system, highlighting regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy Difference | ~ 4.0 eV | A larger gap indicates high kinetic stability and low chemical reactivity. |
Quantum Chemical Model Calculations
Beyond DFT, other quantum chemical models can be used to investigate specific chemical phenomena like tautomerism and hydrogen bonding, which are relevant to the structure and properties of this compound.
The core structure, 9(10H)-anthracenone (anthrone), exists in equilibrium with its enol tautomer, 9-anthrol. This keto-enol tautomerism is a fundamental process for carbonyl compounds. For simple ketones, the keto form is generally more stable. However, in the case of anthrone (B1665570), the enol form (9-anthrol) benefits from the aromaticity of the central anthracene ring system.
For this compound, a similar tautomeric equilibrium can be envisioned, where the keto form (the title compound) could potentially convert to an enol form (a substituted 9,10-dihydroxyanthracene). Computational calculations would determine the relative energies of these two tautomers and the energy barrier for their interconversion. These calculations would clarify which form is thermodynamically more stable under different conditions (e.g., in the gas phase or in various solvents). The equilibrium constant (KE) can be derived from the calculated free energy difference (ΔG) between the tautomers.
The structure of this compound features a hydroxyl group (-OH) and a carbonyl group (C=O) in close proximity, creating the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. The formation of such a bond significantly impacts molecular conformation and properties.
Quantum chemical calculations can provide a quantitative measure of the strength of this interaction. Methods like the Molecular Tailoring Approach (MTA) can be used to calculate the enthalpy contribution of the hydrogen bond (EHB). This value represents the stabilization energy gained from the formation of the hydrogen bond. For similar systems, these energies can range from 5 to 15 kcal/mol, depending on the geometry and electronic environment of the donor and acceptor groups. A quantitative assessment would confirm the presence and strength of this interaction, which is crucial for understanding the compound's structure and chemical behavior.
Solvation Effects on Molecular Properties and Tautomeric Equilibria
The surrounding solvent environment can significantly influence the molecular properties and the delicate balance of tautomeric equilibria in molecules like this compound. Tautomerism, the interconversion of structural isomers, is a key aspect of this compound's chemistry, primarily involving the keto-enol equilibrium between the anthracenone and anthranol forms.
Computational studies on related hydroxy-anthraquinone systems have demonstrated that solvation plays a critical role in the stability of different tautomers. For instance, in studies of adenine (B156593) tautomers, solvents modeled using the polarizable continuum model (PCM) have been shown to alter tautomeric preferences. nih.gov An increase in solvent polarity can enhance intramolecular interactions and shift the equilibrium. nih.gov For example, research on azomethine-functionalized derivatives has shown that the solvent's ability to form hydrogen bonds dramatically influences the tautomerization process, and an increase in solvent polarity can lead to a gradual shift in the maximum absorption wavelength. nih.gov
In the case of this compound, the polarity of the solvent is expected to differentially stabilize the keto and enol forms. Polar solvents are likely to favor the more polar tautomer through dipole-dipole interactions and hydrogen bonding. Computational approaches such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to calculate the relative energies of the tautomers in various solvents, providing a quantitative understanding of these effects. nih.gov The table below illustrates hypothetical relative energies of the keto and enol tautomers in different solvents, showcasing how the equilibrium constant (KT) might shift.
| Solvent | Dielectric Constant (ε) | Relative Energy of Keto Form (kcal/mol) | Relative Energy of Enol Form (kcal/mol) | Tautomeric Equilibrium Constant (KT) |
| Gas Phase | 1 | 0.0 | 2.5 | 0.01 |
| Toluene | 2.4 | 0.0 | 2.1 | 0.03 |
| Acetone | 20.7 | 0.0 | 1.5 | 0.09 |
| Water | 78.4 | 0.0 | 0.8 | 0.27 |
Note: The data in this table is illustrative and based on general principles of solvation effects on tautomeric equilibria.
Advanced Computational Methodologies
To further elucidate the complex behavior of this compound, a range of advanced computational methodologies can be applied. These techniques offer deeper insights into its conformational dynamics, predictive models for its chemical behavior, and the mechanisms of its reactions.
Molecular Dynamics Simulations for Conformational Sampling in Solution
While static quantum chemical calculations provide valuable information about stable conformations, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of this compound in solution. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the influence of solvent molecules.
By simulating the compound in a box of explicit solvent molecules, MD can reveal:
Conformational Preferences: The phenyl group at the 10-position can rotate, leading to different conformers. MD simulations can determine the relative populations of these conformers and the energy barriers between them.
Solvent Structuring: The simulations can show how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.
Hydrogen Bonding Dynamics: The dynamics of hydrogen bond formation and breaking between the hydroxyl group and solvent molecules can be investigated.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.comresearchgate.net These models are valuable for predicting the behavior of new or untested compounds, including derivatives of this compound.
A QSPR study typically involves the following steps:
Data Set Collection: A set of molecules with known experimental data for a specific property (e.g., solubility, antioxidant activity) is compiled.
Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical relationship between the descriptors and the property. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
For anthracenone derivatives, QSPR models could be developed to predict properties such as solubility in different solvents, chromatographic retention times, or biological activities. nih.gov The table below presents a hypothetical QSPR model for predicting the antioxidant capacity of anthracenone derivatives.
| Descriptor | Coefficient |
| Highest Occupied Molecular Orbital (HOMO) Energy | 0.78 |
| Molecular Electrostatic Potential (MEP) Minimum | -0.45 |
| Number of Aromatic Rings | 0.21 |
| Log P (Octanol-Water Partition Coefficient) | -0.15 |
| Model Statistics | |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.79 |
Note: This table represents a hypothetical QSPR model for illustrative purposes.
Mechanistic Insights from Reaction Pathway Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.
For this compound, reaction pathway calculations could be used to investigate:
Tautomerization Mechanism: The pathway and energy barrier for the keto-enol tautomerization can be calculated, including the potential role of solvent molecules in catalyzing the process.
Oxidation/Reduction Reactions: The mechanisms of redox reactions involving the anthracenone core can be explored.
Reactions at the Hydroxyl Group: The reactivity of the hydroxyl group in reactions such as esterification or etherification can be computationally modeled.
These calculations often employ DFT methods to map out the minimum energy path from reactants to products. The results of these calculations can provide valuable insights that complement experimental studies and aid in the design of new synthetic routes or the prediction of degradation pathways.
Mechanistic Studies of 10 Hydroxy 10 Phenyl 9 10h Anthracenone Reactivity
Redox Mechanisms and Electron Transfer Processes
The redox chemistry of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is central to its function, particularly in the context of its antioxidant capabilities. The interplay of the anthracenone (B14071504) core, the 10-hydroxyl group, and the 10-phenyl substituent dictates its behavior in electron transfer reactions.
Investigation of Redox Properties and Potentials
The reduction potentials of anthraquinone (B42736) derivatives are generally affected by the electronic properties of their substituents. nih.govsdu.dk Electron-donating groups, such as hydroxyl and amino groups, tend to make the reduction of the quinone system more difficult (i.e., shift the reduction potential to more negative values). sdu.dkresearchgate.netrsc.orgnih.gov Conversely, electron-withdrawing groups facilitate reduction. sdu.dk The reduction of the anthraquinone moiety typically proceeds in two reversible one-electron steps, forming a radical anion and then a dianion. nih.gov
For instance, the introduction of donor substituents to an anthraquinone core has been shown to have a minimal effect on the first reduction potential (E1/2(0/–1)) but a more pronounced impact on the oxidation potentials. nih.gov In a series of substituted anthraquinones, the first reduction potentials were found to be in the range of -1.33 V to -1.43 V versus the ferrocene/ferrocenium (Fc/Fc+) couple. nih.gov
Table 1: Redox Potentials of Selected Substituted Anthraquinone Derivatives
| Compound | First Reduction Potential (E1/2(0/–1) vs Fc/Fc+) | Second Reduction Potential (E1/2(–1/–2) vs Fc/Fc+) |
| Anthraquinone | -1.32 V | - |
| Carbazole-substituted anthraquinone | ~ -1.32 V | ~ -1.75 V to -1.83 V |
| Phenoxazine-substituted anthraquinone | ~ -1.32 V | ~ -1.75 V to -1.83 V |
| Diphenylamine-substituted anthraquinone | > -1.43 V | ~ -1.75 V to -1.83 V |
Data compiled from studies on various anthraquinone derivatives. nih.gov
Based on these trends, it can be inferred that the 10-hydroxyl and 10-phenyl groups in this compound will influence its redox potentials. The hydroxyl group, being electron-donating, would be expected to slightly increase the difficulty of reduction compared to an unsubstituted anthracenone.
Generation and Reactivity with Radical Species (e.g., hydroxyl radicals, DPPH)
A key aspect of the redox chemistry of this compound is its interaction with radical species. This reactivity is the basis for its potential antioxidant activity. The ability to scavenge free radicals like the hydroxyl radical (•OH) and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a hallmark of many phenolic and hydroxy-substituted aromatic compounds. researchgate.netmdpi.comnih.gov
The general mechanism of radical scavenging by phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to the radical, thereby neutralizing it. mdpi.comnih.gov The resulting antioxidant radical is typically stabilized by resonance, which reduces its reactivity and prevents the propagation of radical chain reactions. researchgate.net
Studies on anthrarobin (B1665569) (1,2,10-trihydroxyanthracene) have demonstrated significant DPPH radical scavenging activity, with 68% scavenging at a 50 µM concentration. researchgate.net This activity is attributed to the presence of the hydroxyl groups. researchgate.netresearchgate.net The antioxidant potential was found to decrease upon acylation of the hydroxyl groups, underscoring their critical role in the radical scavenging process. researchgate.net
Table 2: DPPH Radical Scavenging Activity of Anthrarobin
| Concentration | DPPH Scavenging Activity (%) |
| 50 µM | 68% |
| 100 µM | 78% |
Data from a study on the antioxidant potential of anthrarobin. researchgate.net
The hydroxyl radical is a highly reactive and damaging species in biological systems. nih.gov Antioxidants can mitigate its effects by direct scavenging. nih.gov The reaction of hydroxyl radicals with aromatic compounds can proceed via addition to the aromatic ring or hydrogen abstraction from a hydroxyl group. nih.gov Given the structure of this compound, it is plausible that it can effectively scavenge hydroxyl radicals through the donation of the hydrogen atom from its 10-hydroxyl group.
Role of the 10-Hydroxyl Group in Modulating Redox Characteristics
The 10-hydroxyl group plays a pivotal role in defining the redox characteristics of this compound. Its presence is directly linked to the compound's ability to act as a hydrogen donor and radical scavenger. researchgate.netnih.gov
The antioxidant activity of phenolic compounds is strongly dependent on the number and position of hydroxyl groups. nih.govresearchgate.net The bond dissociation energy of the O-H bond is a key determinant of the hydrogen-donating ability of an antioxidant. A lower bond dissociation energy facilitates the transfer of a hydrogen atom to a radical. The electronic environment created by the anthracenone core and the phenyl group influences this property.
Furthermore, the 10-hydroxyl group can stabilize the resulting radical through resonance, delocalizing the unpaired electron over the aromatic system. This stabilization is crucial for the efficiency of the antioxidant action, as it prevents the newly formed radical from initiating further radical reactions. researchgate.net Studies on various hydroxylated aromatic compounds have consistently shown that the presence of hydroxyl groups is essential for their antioxidant and radical scavenging properties. researchgate.netnih.gov The substitution of these hydroxyl groups typically leads to a significant decrease in antioxidant activity. researchgate.net
Tautomerism and Proton Transfer Dynamics
The 9(10H)-anthracenone system is known to exhibit keto-enol tautomerism, a phenomenon that significantly influences its stability and reactivity. The dynamics of proton transfer, both intramolecular and intermolecular, are central to understanding this aspect of its chemistry.
Detailed Study of the Keto-Enol Tautomerism of the 9(10H)-Anthracenone System
The 9(10H)-anthracenone core of the molecule can exist in equilibrium between its keto form (anthrone) and its enol form (anthrol). nih.gov This tautomerism involves the migration of a proton and the shifting of double bonds.
Figure 1: Keto-Enol Tautomerism of the 9(10H)-Anthracenone System
Spectroscopic techniques, particularly NMR spectroscopy, are powerful tools for studying keto-enol equilibria. bohrium.comresearchgate.netscilit.comrsc.org The chemical shifts of the protons and carbons involved in the tautomerism are distinct for the keto and enol forms, allowing for the determination of the equilibrium constant in various solvents. nih.govencyclopedia.pub
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. nih.govrsc.org Polar solvents tend to favor the more polar keto form, while non-polar solvents can stabilize the enol form, often through intermolecular hydrogen bonding. rsc.org The nature of substituents on the anthracenone ring also plays a crucial role in determining the relative stability of the tautomers. rsc.org For this compound, the presence of the hydroxyl and phenyl groups at the 10-position will influence the electronic distribution in the ring system, thereby affecting the tautomeric equilibrium.
Mechanisms of Intramolecular Proton Transfer and its Influence on Stability
Intramolecular proton transfer is a key process that can influence the stability and reactivity of this compound. The presence of the 10-hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can facilitate proton transfer.
The energy of intramolecular hydrogen bonds can be estimated using computational methods and experimental techniques like NMR spectroscopy. semanticscholar.orgrsc.org These hydrogen bonds can significantly stabilize certain conformations of the molecule. In the context of the enol form, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen at the 9-position in a tautomeric isomer, creating a quasi-aromatic ring and enhancing its stability. semanticscholar.org
The dynamics of proton transfer are often ultrafast, occurring on the femtosecond to picosecond timescale. nih.gov The mechanism can be influenced by the potential energy surface of the molecule in its ground and excited states. In some systems, excited-state intramolecular proton transfer (ESIPT) can occur, leading to a transient tautomeric species with different photophysical properties.
The stability of the different tautomers and conformers of this compound is a direct consequence of these intramolecular interactions. The formation of a strong intramolecular hydrogen bond in one tautomer can shift the equilibrium in its favor. semanticscholar.org The interplay between the steric and electronic effects of the phenyl group and the hydrogen-bonding capacity of the hydroxyl group will ultimately determine the preferred tautomeric form and its dynamic behavior.
Elucidation of Specific Reaction Pathways
The reactivity of this compound is largely dictated by the interplay of its constituent functional groups under various reaction conditions. The elucidation of specific reaction pathways provides a roadmap for predicting and controlling its chemical behavior.
Acid-Catalyzed Transformations (e.g., dehydration, rearrangement)
In the presence of acid catalysts, this compound undergoes facile transformations, primarily dehydration and rearrangement, driven by the formation of a stabilized carbocation intermediate.
The initial step in the acid-catalyzed reaction is the protonation of the tertiary hydroxyl group at the C-10 position. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which readily departs as a water molecule. This departure generates a tertiary carbocation, the 10-phenylanthracenium ion.
This carbocation is a key intermediate that can follow two principal pathways:
Dehydration: The carbocation can lose a proton from an adjacent carbon atom, leading to the formation of a double bond. The most favorable dehydration product is 10-phenylanthracene, an aromatic compound, which benefits from the gain in resonance stabilization energy.
Rearrangement: The initially formed carbocation may undergo rearrangement to a more stable carbocation, if such a pathway is accessible. A plausible rearrangement is a 1,2-shift, a type of Wagner-Meerwein rearrangement, where either an alkyl or aryl group migrates to the adjacent carbocationic center. masterorganicchemistry.com In the case of the 10-phenylanthracenium ion, a phenyl group shift is conceivable, potentially leading to a rearranged anthracenone skeleton. The driving force for such a rearrangement would be the formation of a thermodynamically more stable carbocation. The pinacol (B44631) rearrangement, an acid-catalyzed rearrangement of 1,2-diols, serves as a well-known analogy for such carbocation-mediated skeletal reorganizations. masterorganicchemistry.com
The preferred pathway, either direct dehydration or rearrangement followed by other reactions, is influenced by factors such as the nature of the acid catalyst, the solvent, and the reaction temperature.
Table 1: Key Intermediates and Products in Acid-Catalyzed Transformations
| Intermediate/Product | Structure | Role in Reaction Pathway |
| Protonated this compound | [C20H15O2]+ | Initial activated species |
| 10-Phenylanthracenium ion | [C20H13]+ | Key carbocation intermediate |
| 10-Phenylanthracene | C20H14 | Final dehydration product |
Reactions involving the C-10 Hydroxyl or Phenyl Group
The C-10 hydroxyl and phenyl groups are the primary sites of reactivity in this compound, participating in a variety of chemical transformations.
The C-10 hydroxyl group , being a tertiary alcohol, can be readily substituted or eliminated under appropriate conditions. As discussed, its protonation facilitates the formation of a carbocation, which can then be attacked by nucleophiles other than water. This allows for the synthesis of various 10-substituted-10-phenyl-9(10H)-anthracenone derivatives.
The reactivity of the C-10 phenyl group is generally lower than that of the hydroxyl group. However, it can undergo electrophilic substitution reactions, although the conditions required are typically harsh. The directing effect of the anthracenone core on the incoming electrophile would influence the position of substitution on the phenyl ring.
Radical Mechanisms in the Derivatization of Anthracenones
While ionic mechanisms often dominate the reactivity of this compound, radical pathways can also play a significant role in its derivatization, particularly in oxidation reactions.
The formation of anthracenone derivatives can sometimes proceed through radical intermediates. For instance, the oxidation of anthracene (B1667546) to 9(10H)-anthracenone can be initiated by hydroxyl radicals. Although this is a related parent compound, similar radical mechanisms can be envisioned for the derivatization of this compound.
A plausible radical mechanism could involve the abstraction of the hydrogen atom from the C-10 hydroxyl group, generating an oxygen-centered radical. This radical could then undergo further reactions, such as coupling with other radical species or intramolecular rearrangements, to yield a variety of derivatives. The stability of the potential radical intermediates would be a key factor in determining the feasibility of such pathways.
Photophysical Properties and Photochemistry of 10 Hydroxy 10 Phenyl 9 10h Anthracenone
Absorption and Emission Characteristics
The interaction of 10-Hydroxy-10-phenyl-9(10H)-anthracenone with electromagnetic radiation is fundamental to understanding its photochemical behavior. This section details its absorption and emission properties, which are crucial for predicting its efficiency as a photosensitive material.
Fluorescence and Phosphorescence Quantum Yields
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For anthracene (B1667546) derivatives, this value is highly dependent on the molecular structure and the presence of substituents that can offer pathways for non-radiative decay. While specific data for this compound is not extensively documented in publicly accessible literature, the photophysical properties of parent 9,10-disubstituted anthracenes have been a subject of study. For instance, modifications to the phenyl rings at the 9 and 10 positions can influence quantum efficiency, with some derivatives showing reduced yields due to the formation of excimers.
Phosphorescence, the emission of light from a triplet excited state, is another potential de-excitation pathway. Generally, for anthracene derivatives in fluid solution at room temperature, phosphorescence is not a major deactivation process for the excited singlet state due to the efficiency of fluorescence and non-radiative decay pathways.
Wavelengths of Maximum Emission and Excitation
The absorption and emission spectra of anthracene derivatives are characterized by well-defined vibronic structures. The parent compound, 9,10-diphenylanthracene (B110198), exhibits strong absorption in the UV region. For 9,10-disubstituted anthracenes, absorption bands are typically observed around 290 nm, attributable to π→π* transitions within the conjugated system, and another band around 340 nm, which is assigned to intramolecular charge transfer. beilstein-journals.org
The emission spectra are generally expected to be a mirror image of the absorption spectra. For various 9,10-disubstituted anthracenes, photoluminescence in a dilute solution of THF has been observed with excitation at 340 nm. researchgate.net The exact wavelengths of maximum emission and excitation for this compound would be influenced by the hydroxyl and phenyl groups at the 10-position.
Interactive Table: Photophysical Data of Representative 9,10-Disubstituted Anthracene Derivatives Note: Data for closely related compounds are provided for context due to the lack of specific values for this compound.
| Compound | Absorption (λmax, nm) | Emission (λmax, nm) | Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| 9,10-diphenylanthracene | 373 | 409, 431 | 0.90 | Cyclohexane |
| 9,10-bis(phenylethynyl)anthracene (B116448) | 454, 484 | 490, 523 | 0.99 | Cyclohexane |
| Derivative A* | ~380 | ~430 | ~0.85 | THF |
| Derivative B** | ~385 | ~440 | ~0.70 | THF |
*Derivative A: 9,10-diphenylanthracene backbone with specific para-substituents. researchgate.net **Derivative B: 9,10-diphenylanthracene backbone with different para-substituents. researchgate.net
Effects of Substituents and Environment on Photophysical Behavior
Substituents on the anthracene core play a critical role in modulating the photophysical properties. Electron-donating or withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. For 10-hydroxy-10-aryl-9(10H)-anthracenone derivatives, the nature of the aryl group and any further substitutions on it would be expected to tune the electronic properties. For example, replacing a phenyl group with a more electron-donating group could lead to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.
The surrounding environment, particularly the polarity of the solvent, can also have a significant impact. Polar solvents can stabilize charge-transfer states, which may affect the energies of the excited states and the rates of non-radiative decay, thereby influencing the fluorescence quantum yield. For some 9-phenyl-9-phosphafluorene oxide derivatives, which share structural similarities, the absorption bands show no significant difference in solvents of varying polarity, suggesting an insignificant effect on the molecular ground state. beilstein-journals.org
Photoinduced Processes
Upon absorption of light, this compound can undergo several photochemical processes. These processes are central to its function as a photoremovable protecting group and also determine its stability under irradiation.
Photorelease Mechanisms from 9-Anthracenone-based Protecting Groups
The core function of a photoremovable protecting group is to undergo a clean and efficient cleavage upon irradiation to release a substrate of interest. For compounds based on the 9(10H)-anthracenone scaffold, the photorelease mechanism is of significant interest. While the specific mechanism for this compound is not detailed, related systems offer insight. The general principle involves the photo-induced cleavage of a covalent bond, leading to the release of a caged molecule.
The efficiency of this photorelease is quantified by the quantum yield of release (Φrel), which is the ratio of the number of released molecules to the number of photons absorbed by the caged compound.
Photostability and Pathways for Photodegradation
Photostability is a critical parameter for any photosensitive compound. For anthracene derivatives, photodegradation can occur through several pathways, including photooxidation and photodimerization. In the presence of oxygen, excited anthracene molecules can sensitize the formation of singlet oxygen, which can then react with the parent molecule to form an endoperoxide. plos.org This endoperoxide can be unstable and undergo further reactions, leading to the degradation of the chromophore. plos.org
For 9,10-disubstituted anthracenes with bulky substituents, photodimerization is often sterically hindered. plos.org Therefore, the primary degradation pathway in the presence of air is likely to be photooxidation. The study of 9,10-dibutoxyanthracene (B1632443) has shown that it produces an endoperoxide upon irradiation in the presence of air, which then decomposes further. plos.org A similar pathway could be anticipated for this compound.
Excited State Dynamics
The excited-state dynamics of aromatic ketones like this compound are governed by the competition between several photophysical and photochemical processes that originate from the electronically excited state. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can undergo several decay pathways:
Fluorescence: Radiative decay back to the ground state, accompanied by the emission of a photon.
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁).
Photochemical Reaction: The excited molecule can undergo a chemical transformation.
For many aromatic ketones, intersystem crossing to the triplet manifold is a highly efficient process. The resulting triplet state is often the key intermediate in subsequent photochemical reactions.
Time-resolved spectroscopy techniques are essential for directly observing and characterizing the transient species involved in the excited-state dynamics of a molecule. These methods allow for the determination of the lifetimes of excited singlet and triplet states.
Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes, typically in the picosecond to nanosecond range. By measuring the time delay between the excitation laser pulse and the arrival of the first fluorescence photon, a histogram of photon arrival times can be constructed, which represents the decay of the excited state.
Transient Absorption Spectroscopy: Also known as flash photolysis, this technique monitors the changes in the absorption spectrum of a sample after excitation by a short laser pulse. By probing the sample with a second light source at various time delays after the initial pump pulse, the formation and decay of transient species, such as excited singlet states, triplet states, and radicals, can be monitored. This method provides information on the lifetimes of both non-emissive and emissive states over a broad timescale, from femtoseconds to milliseconds. For instance, femtosecond transient absorption spectroscopy has been used to quantify ultrafast S₁-T₁ intersystem crossing in 9,10-anthraquinone derivatives. bgsu.edu
The expected transient absorption spectrum of this compound would likely show characteristic absorptions of the excited singlet state, which would then decay on a picosecond to nanosecond timescale, accompanied by the rise of the triplet state absorption. The decay of the triplet state would occur on a longer timescale, from microseconds to milliseconds, depending on the solvent and the presence of quenchers.
Fluorescence Quenching: This process refers to any interaction that decreases the fluorescence intensity of a substance. Quenching can occur through various mechanisms, including:
Collisional (Dynamic) Quenching: The excited fluorophore deactivates upon collision with another molecule (the quencher) in the solution. This process is diffusion-controlled.
Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.
Energy Transfer: The excited fluorophore transfers its energy to another molecule.
Electron Transfer: The excited fluorophore can either accept or donate an electron from or to another molecule. Studies on substituted 1,4-anthraquinones have shown that fluorescence quenching can occur due to interactions with chlorophyll (B73375) molecules. nih.gov
For this compound, potential quenchers could include oxygen, which can quench both singlet and triplet states, or other molecules present in the solution. The efficiency of quenching would depend on the nature of the solvent and the concentration of the quencher.
Intersystem Crossing (ISC): This is a key process in the photochemistry of many aromatic ketones. The rate of intersystem crossing is influenced by several factors, including the energy gap between the S₁ and T₁ states and the presence of heavy atoms. For many anthraquinone (B42736) derivatives, intersystem crossing is a very rapid and efficient process, often occurring on the picosecond timescale. bgsu.edu This high efficiency is attributed to the presence of the carbonyl group, which facilitates spin-orbit coupling. It is expected that this compound would also exhibit efficient intersystem crossing, leading to a significant population of the triplet state upon photoexcitation. This triplet state would then be the primary precursor for any subsequent photochemical reactions.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, representative data tables cannot be generated.
Advanced Topics and Applications in Materials Science
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where the 10-Hydroxy-10-phenyl-9(10H)-anthracenone scaffold shows significant promise. The specific geometry and electronic nature of the molecule allow it to participate in highly organized self-assembly processes and to act as a component in host-guest systems.
The self-assembly of this compound is primarily governed by two major non-covalent forces: hydrogen bonding and π-π stacking interactions. The hydroxyl group at the C10 position is a potent hydrogen bond donor and acceptor, enabling the formation of predictable and directional intermolecular connections. Simultaneously, the extensive aromatic system of the anthracene (B1667546) core and the appended phenyl group facilitates strong π-π stacking, where the overlapping of electron clouds between adjacent molecules contributes to the stability of the resulting assembly.
While direct studies on the self-assembly of this compound are not extensively documented, research on analogous anthracene derivatives provides significant insight. For instance, 9,10-bis(phenylethynyl)anthracene (B116448) derivatives featuring amide groups have been shown to form green-emissive crystals based on two-dimensional hydrogen-bonded molecular sheets. researchgate.net This demonstrates the capacity of functional groups attached to the anthracene core to direct the formation of extended, ordered structures through hydrogen bonding. The combination of a hydrogen-bonding hydroxyl group and a π-stacking phenyl group in this compound suggests a strong propensity for it to form well-defined supramolecular structures, such as tapes, sheets, or columnar arrays.
| Interaction Type | Participating Groups on this compound | Potential Supramolecular Outcome | Reference Example |
|---|---|---|---|
| Hydrogen Bonding | C10-Hydroxyl Group (-OH) | Directional chains, tapes, or sheets | Formation of 2D hydrogen-bonded sheets in amide-substituted 9,10-bis(phenylethynyl)anthracene derivatives. researchgate.net |
| π-π Stacking | Anthracene Core, C10-Phenyl Group | Stacked columnar structures, stabilization of layered assemblies | General principle for polycyclic aromatic hydrocarbons, contributing to the stability of supramolecular frameworks. nih.gov |
Beyond self-assembly, the anthracene framework is a known participant in host-guest chemistry, where a host molecule encapsulates a guest molecule to form a stable complex. mdpi.com The rigid structure of this compound and its derivatives can be exploited to create cavities or binding sites for specific guest molecules.
Studies on other 9- and 10-substituted anthracene derivatives have shown their ability to form inclusion complexes with macrocyclic hosts like cucurbit[n]urils. nih.govrsc.org These hosts can encapsulate the anthracene guest, altering its photophysical properties and influencing its photoreactivity. For example, the complexation of certain anthracene derivatives with cucurbit researchgate.neturil has been shown to catalyze their photodimerization with high selectivity. nih.govrsc.org While the phenyl and hydroxyl groups of this compound would influence the geometry and binding affinity, it is plausible that it could also form stable complexes with suitable macrocyclic hosts, opening avenues for applications in drug delivery, sensing, or controlled chemical reactions.
Derivatization Strategies and Structure-Property Relationships for Materials Science
The modification of the this compound core structure is a powerful strategy for tuning its properties for specific applications in materials science. By synthetically altering the molecule, researchers can control its solubility, electronic properties, and ability to connect with other molecules.
The anthracenone (B14071504) scaffold is amenable to a variety of synthetic modifications. The hydroxyl group at the C10 position is a key site for derivatization, allowing for esterification or etherification to attach a wide range of functional groups. Furthermore, substitutions can be made on the phenyl ring or the anthracene core itself to modulate the electronic structure and steric profile of the molecule.
Research on related anthracenone compounds has demonstrated the feasibility of introducing diverse substituents. For example, a series of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones have been successfully synthesized and characterized. nih.gov Similarly, QSAR studies have been conducted on various 2-arylalkyl substituted anthracenone derivatives. asianpubs.org These examples underscore the chemical versatility of the anthracenone core, providing a blueprint for the synthesis of novel functionalized derivatives of this compound for materials applications.
The rigid nature of the anthracene core makes this compound an excellent candidate as a building block, or monomer, for the construction of polymers and other extended networks. Incorporating this unit into a polymer backbone can impart desirable properties such as thermal stability, fluorescence, and charge-transport capabilities.
A notable example of this approach is the synthesis of porous polymers using 9,10-bis(methacryloyloxymethyl)anthracene as a functional monomer. mdpi.com This monomer was copolymerized with divinylbenzene (B73037) and other cross-linkers to create porous microspheres with high thermal stability (up to 307 °C) and inherent fluorescence due to the anthracene unit. mdpi.com Similarly, anthracene-based polyfluorenes have been synthesized via Ullmann coupling, resulting in polymers with high thermal decomposition temperatures and blue light emission. researchgate.net By adapting these synthetic strategies, this compound could be functionalized with polymerizable groups (e.g., vinyl, acrylate) and incorporated into novel polymeric materials for applications in organic electronics or advanced composites.
| Monomer/Building Block | Polymerization Method | Resulting Material | Key Properties | Reference |
|---|---|---|---|---|
| 9,10-bis(methacryloyloxymethyl)anthracene (BMA) | Suspension Copolymerization | Porous Polymeric Microspheres | High specific surface area (134–472 m²/g), thermal stability (>300 °C), fluorescence. | mdpi.com |
| Alkyl substituted 9,10-diphenylanthracene (B110198) | Copper-catalysed Ullmann coupling | Anthracene-based Polyfluorenes | Thermally stable (decomposition >300 °C), blue photoluminescence. | researchgate.net |
Chemosensors are molecules designed to produce a detectable signal, often a change in color or fluorescence, upon binding to a specific analyte. wikipedia.org The inherent fluorescence of the anthracene moiety makes this compound and its derivatives attractive candidates for the development of optical sensors. mdpi.com The photophysical properties of anthracene derivatives can be highly sensitive to their local environment and to interactions with ions or other molecules.
The general principle involves coupling the anthracene fluorophore to a receptor unit that selectively binds the target analyte. This binding event then modulates the electronic properties of the anthracene, causing a change in its fluorescence emission (e.g., "turn-on," "turn-off," or a wavelength shift). researchgate.net Anthraquinone (B42736) and anthracenone derivatives have been widely explored for this purpose in the detection of various metal ions and anions. researchgate.netmdpi.com For example, a turn-on fluorescent sensor for cyanide ions was developed using a Metal-Organic Framework (MOF) that incorporates an anthracene fluorophore and a hemicyanine recognition moiety. mdpi.com The hydroxyl and phenyl groups on this compound could themselves act as binding sites or be functionalized to create specific receptors, paving the way for its use as a core scaffold in highly selective and sensitive fluorescent probes and chemodosimeters.
Catalysis (If this compound or its Derivatives function as Catalysts or Ligands in Chemical Transformations)
Currently, there is limited direct scientific literature detailing the function of this compound or its immediate derivatives as catalysts or as ligands in chemical transformations. However, the broader family of anthracene derivatives is involved in various catalytic processes. For instance, certain anthracenol derivatives can undergo acid-catalyzed transannular ring closures. nih.gov Additionally, catalytic systems utilizing copper compounds have been developed for the oxidation of anthracenes to anthraquinones, a reaction of significant industrial importance. google.com
While direct catalytic applications of this compound are not prominently documented, its structural features suggest potential as a ligand. The presence of hydroxyl and carbonyl groups, along with the phenyl substituent, could allow for coordination with metal centers. The development of chiral derivatives of this compound could open avenues for its use as a chiral ligand in asymmetric catalysis, a field of intense research. The effectiveness of such a ligand would depend on its ability to create a specific chiral environment around a metal catalyst, thereby influencing the stereochemical outcome of a reaction.
Below is an illustrative table of potential catalytic reactions where a chiral ligand based on the this compound scaffold could be theoretically applied.
| Reaction Type | Metal Catalyst | Potential Chiral Ligand | Product Type | Potential Enantiomeric Excess (% ee) |
| Asymmetric Hydrogenation | Rhodium (Rh) | Chiral Phosphine derivative of Anthracenone | Chiral Alcohol | >90% |
| Asymmetric Diels-Alder | Copper (Cu) | Chiral Bis(oxazoline) derivative of Anthracenone | Chiral Cyclohexene | >95% |
| Asymmetric Aldol Reaction | Zinc (Zn) | Chiral Amino Alcohol derivative of Anthracenone | Chiral β-Hydroxy Ketone | >85% |
This table is illustrative and presents hypothetical applications of chiral derivatives of this compound in catalysis.
Chirality and Stereochemistry of Substituted 9(10H)-Anthracenones
The introduction of a substituent at the C10 position of the 9(10H)-anthracenone core, as seen in this compound, creates a stereocenter. This gives rise to the possibility of chirality, with the existence of two enantiomers (R and S forms). The study of this chirality is crucial for applications in fields such as pharmaceuticals and materials science, where the specific three-dimensional arrangement of atoms can dictate biological activity or material properties.
The synthesis of enantiomerically pure derivatives of substituted 9(10H)-anthracenones is a significant challenge in organic chemistry. While specific methods for the asymmetric synthesis of this compound are not extensively reported, general strategies for asymmetric synthesis can be applied. These include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
Optical resolution is another common approach to obtain enantiopure compounds. This involves separating a racemic mixture of the enantiomers. Common methods for optical resolution include:
Formation of Diastereomers: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to selectively interact with one enantiomer more strongly than the other, leading to their separation.
The following table summarizes potential methods for obtaining enantiopure derivatives of this compound.
| Method | Description | Potential Chiral Agent/Stationary Phase | Advantages | Challenges |
| Asymmetric Synthesis | Direct synthesis of one enantiomer using a chiral catalyst. | Chiral Lewis Acid | High enantioselectivity, atom economy. | Catalyst development can be complex and expensive. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral acid or base, followed by fractional crystallization. | (+)-Tartaric Acid, (-)-Brucine | Scalable, cost-effective for large quantities. | Success is not guaranteed, requires suitable crystalline properties. |
| Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. | Polysaccharide-based phases (e.g., Chiralcel OD) | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |
This table provides an overview of established methods that could be adapted for the chiral resolution of this compound derivatives.
Chiral molecules interact with plane-polarized light in a unique manner, a property that is studied using chiroptical spectroscopy. The two main techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org A plain ORD curve shows a gradual increase or decrease in rotation with changing wavelength. vlabs.ac.in However, in the vicinity of a chromophore's absorption band, an anomalous curve known as a Cotton effect is observed, which is characterized by a peak and a trough. vlabs.ac.inlibretexts.org The sign of the Cotton effect can provide information about the absolute configuration of the stereocenter. libretexts.org
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The intensity and sign of these peaks are highly sensitive to the molecule's stereochemistry.
For chiral derivatives of 9(10H)-anthracenone, the carbonyl group and the aromatic rings act as chromophores. The chiroptical properties would be influenced by the nature and position of substituents on the anthracenone core. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the CD and ORD spectra of chiral anthracenones. researchgate.net
Below is a table summarizing the expected chiroptical data for a hypothetical chiral 9(10H)-anthracenone derivative.
| Chiroptical Technique | Parameter Measured | Expected Observation for a Chiral Anthracenone | Information Gained |
| Optical Rotatory Dispersion (ORD) | Optical Rotation vs. Wavelength | Cotton effect around the n→π* transition of the carbonyl group (~300-350 nm). libretexts.org | Absolute configuration, conformational analysis. |
| Circular Dichroism (CD) | Differential Absorption (Δε) vs. Wavelength | Positive or negative CD bands corresponding to the π→π* and n→π* electronic transitions of the aromatic and carbonyl chromophores. | Absolute configuration, detection of conformational changes. |
This table illustrates the type of data obtained from chiroptical studies and its significance in characterizing chiral 9(10H)-anthracenone derivatives.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Strategies for Structural Diversity
Future synthetic efforts will likely focus on creating a diverse library of 10-hydroxy-10-phenyl-9(10H)-anthracenone analogs to establish clear structure-activity relationships. The development of efficient and regioselective synthetic methodologies will be paramount. Building upon existing methods for the synthesis of related 10-substituted-9(10H)-anthracenones, researchers can explore novel pathways to introduce a wider array of functional groups.
Key areas for exploration include:
Diversification of the Phenyl Ring: Introducing various substituents onto the C10-phenyl group will allow for fine-tuning of the electronic and steric properties of the molecule. This could involve employing substituted Grignard reagents or Suzuki/Sonogashira cross-coupling reactions on a functionalized phenyl precursor.
Modification of the Anthracenone (B14071504) Core: Selective functionalization of the anthracenone backbone, for instance, through electrophilic aromatic substitution or nucleophilic addition reactions, could yield derivatives with altered solubility, reactivity, and biological activity.
Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives will be crucial for investigating their chiroptical properties and interactions with biological systems.
A summary of potential synthetic strategies is presented in Table 1.
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new transformations. Future research should focus on elucidating the intermediates and transition states in key reactions. For instance, the oxidation of anthracene (B1667546) to anthraquinone (B42736) is proposed to proceed through a 9(10H)-anthracenone intermediate. mdpi.com Detailed mechanistic studies, combining experimental kinetics with computational modeling, could provide valuable insights into these processes.
Areas of particular interest for mechanistic investigation include:
Tautomerism and Isomerization: Investigating the tautomeric equilibrium between the keto and enol forms of the molecule and the potential for other isomeric structures.
Redox Chemistry: Exploring the electrochemical behavior of this compound, including its oxidation and reduction potentials, which is relevant to its potential use in electronic materials and as a redox-active agent in biological systems.
Photochemistry: Studying the photochemical reactivity of the compound, including its potential for photodimerization, a known reaction for anthracene derivatives, which could be harnessed for applications in photolithography and materials science. mdpi.com
Development of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization
The precise characterization of this compound and its derivatives is fundamental to understanding their properties and reactivity. While standard techniques like NMR and mass spectrometry are routinely used for the characterization of anthracenone derivatives, future research will benefit from the application of more advanced analytical and computational methods. nih.gov
Future directions in characterization include:
Advanced Mass Spectrometry: Utilizing techniques such as tandem mass spectrometry (MS/MS) to probe fragmentation pathways, which can provide detailed structural information. nih.gov
Solid-State NMR: Employing solid-state NMR to study the structure and dynamics of the molecule in the crystalline state, which is crucial for understanding its packing and intermolecular interactions.
Computational Modeling: Using density functional theory (DFT) and other computational chemistry methods to predict and interpret spectroscopic data, calculate electronic properties, and model reaction mechanisms. sciensage.inforesearchgate.netresearchgate.net This can aid in the rational design of new derivatives with desired properties.
Rational Design of Materials with Tailored Optoelectronic and Supramolecular Properties
The extended π-system of the anthracene core suggests that this compound and its derivatives could serve as building blocks for novel organic materials with interesting optoelectronic and supramolecular properties. researchgate.netresearchgate.netbohrium.com The presence of both a hydroxyl group capable of hydrogen bonding and a phenyl ring that can engage in π-stacking interactions opens up possibilities for creating self-assembling systems.
Future research in materials science could focus on:
Organic Light-Emitting Diodes (OLEDs): Exploring the electroluminescent properties of derivatives with tailored electronic structures for use as emitters in OLEDs.
Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of crystalline thin films of these compounds for applications in organic electronics.
Supramolecular Assemblies: Designing and synthesizing derivatives that can self-assemble into well-defined nanostructures, such as gels, liquid crystals, or porous frameworks, through a combination of hydrogen bonding and π-π interactions. beilstein-journals.org The principles of supramolecular chemistry can be applied to create functional materials from these building blocks. d-nb.infosupramolecular.org
Emerging Roles in Interdisciplinary Chemical Research
The structural features of this compound make it a promising candidate for applications in various interdisciplinary fields, particularly in medicinal chemistry and chemical biology. The anthracenone scaffold is present in a number of biologically active compounds, including some with anticancer properties. mdpi.com
Potential interdisciplinary research avenues include:
Medicinal Chemistry: Synthesizing and screening a library of derivatives for their biological activity against various disease targets. The compound's structure could be optimized to enhance potency and selectivity.
Chemical Sensing: Developing fluorescent chemosensors based on this scaffold. The anthracene moiety is known for its fluorescent properties, and functionalization could lead to sensors that exhibit a change in fluorescence upon binding to specific analytes.
Photodynamic Therapy: Investigating the potential of these compounds as photosensitizers in photodynamic therapy, where a molecule is activated by light to produce reactive oxygen species that can kill cancer cells.
Q & A
Q. Can computational modeling predict its binding to therapeutic targets?
- Methodology : Perform molecular docking (AutoDock Vina) with Kv7.2/7.3 channel homology models. QSAR (quantitative structure-activity relationship) analysis identifies critical substituents (e.g., pyridinylmethyl groups) for binding affinity. MD (molecular dynamics) simulations (NAMD/GROMACS) assess stability of ligand-channel interactions over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
